molecular formula C12H17N5S B1459003 5-(6-(Diethylamino)pyrazin-2-yl)-4-methylthiazol-2-amine CAS No. 1395492-84-8

5-(6-(Diethylamino)pyrazin-2-yl)-4-methylthiazol-2-amine

Cat. No.: B1459003
CAS No.: 1395492-84-8
M. Wt: 263.36 g/mol
InChI Key: ZKTLLTIDWYHGPF-UHFFFAOYSA-N
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Description

5-(6-(Diethylamino)pyrazin-2-yl)-4-methylthiazol-2-amine is a chemical compound of interest in medicinal chemistry and drug discovery research, characterized by its fused heterocyclic architecture containing both a pyrazine and a thiazole ring. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in several FDA-approved drugs, and is known for its versatility in accommodating various functional groups, making it a valuable template for structure-activity relationship (SAR) studies . The pyrazine moiety is also a common feature in biologically active compounds and is frequently investigated for its potential in pharmaceutical development . The specific diethylamino and methyl substituents on this molecular framework are typically explored to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which can influence its biological activity and pharmacokinetic profile. Researchers utilize this compound and its analogs as a key intermediate or building block in the synthesis of more complex molecules, or as a core structure for screening against various biological targets. Its applications are primarily in preclinical research, including the design and identification of novel therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-[6-(diethylamino)pyrazin-2-yl]-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5S/c1-4-17(5-2)10-7-14-6-9(16-10)11-8(3)15-12(13)18-11/h6-7H,4-5H2,1-3H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTLLTIDWYHGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=CN=C1)C2=C(N=C(S2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(6-(Diethylamino)pyrazin-2-yl)-4-methylthiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a thiazole ring fused with a pyrazine moiety, which is known to enhance its biological activity. The synthesis typically involves the condensation of 6-diethylaminopyrazin-2-amine with 4-methylthiazol-2-amine, often employing various catalysts to optimize yield and purity .

Biological Activity Overview

Research indicates that compounds within the thiazole and pyrazine classes exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have reported that thiazole derivatives possess significant antimicrobial properties against various pathogens, including bacteria and fungi . For instance, 2-aminothiazole derivatives have shown efficacy against Mycobacterium tuberculosis, suggesting potential for development as anti-tubercular agents.
  • Anticancer Properties : The compound has been evaluated for its anticancer effects. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and PC12 (neuroblastoma) . The mechanism appears to involve disruption of cellular processes critical for cancer cell survival.
  • Antioxidant Effects : Thiazole derivatives are also noted for their antioxidant capabilities, which help in scavenging free radicals and protecting cells from oxidative stress . This property may contribute to their overall therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against M. tuberculosis
AnticancerInhibits HepG2 and PC12 cell lines
AntioxidantScavenges free radicals
Kinase InhibitionPotential role in cancer therapy

Case Studies

  • Antimicrobial Efficacy : A study focused on the antibacterial activity of various thiazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) as low as 0.7 μM against M. tuberculosis, highlighting its potential as a lead compound for further development in treating tuberculosis .
  • Anticancer Mechanisms : Another investigation into the anticancer properties revealed that this compound induces apoptosis in cancer cells via mitochondrial pathways, leading to increased caspase activity and subsequent cell death . This suggests that it could serve as a template for designing more effective anticancer agents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 5-(6-(Diethylamino)pyrazin-2-yl)-4-methylthiazol-2-amine exhibit significant anticancer properties. Specifically, derivatives of thiazole and pyrazine have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have demonstrated that these compounds can target specific pathways involved in cancer cell proliferation and survival.

Case Study: Inhibition of FLT3
A notable study investigated the inhibition of FLT3 (Fms-like tyrosine kinase 3), a receptor tyrosine kinase implicated in acute myeloid leukemia (AML). The compound was shown to inhibit FLT3 activity, leading to reduced cell viability in AML cell lines. The results suggest potential applications in developing targeted therapies for leukemia patients .

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various bacterial strains. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Neurological Applications

Potential Neuroprotective Effects
Emerging studies suggest that the compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems could provide therapeutic benefits in managing symptoms associated with these conditions.

Case Study: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss. These findings highlight its potential as a neuroprotective agent .

Drug Development

Lead Compound for New Therapeutics
Due to its promising biological activities, this compound serves as a lead compound for the development of new therapeutics. Structure-activity relationship (SAR) studies are underway to optimize its efficacy and selectivity for various targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The following table compares the target compound with structurally related analogs from the evidence:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Notable Properties/Activity
5-(6-(Diethylamino)pyrazin-2-yl)-4-methylthiazol-2-amine (Target) Thiazole + Pyrazine 4-Methyl, 2-Amine; 6-Diethylamino-pyrazine C₁₂H₁₈N₆S* ~302.4* Potential kinase inhibition
5-(2-(Diethylamino)pyridin-4-yl)-4-methylthiazol-2-amine Thiazole + Pyridine 4-Methyl, 2-Amine; 2-Diethylamino-pyridine C₁₃H₁₈N₄S 262.38 Structural isomer with pyridine
5-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)benzo[d]thiazol-2-amine Benzothiazole + Pyrimidine 2-Amine; 4-Chlorophenyl-pyrimidine C₁₇H₁₂ClN₅S 353.83 High melting point (262–264°C)
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine Thiazole + Pyrimidine Morpholinosulfonyl, Phenyl groups C₂₄H₂₇N₇O₃S₂ 533.6 99% purity, moderate yield (38%)
5-(Piperidin-4-yl)-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine Pyrazine + Pyridine Piperidine, Trifluoromethyl C₁₅H₁₅F₃N₆ 336.32 Enhanced lipophilicity (CF₃ group)

*Estimated based on structural similarity.

Key Observations:
  • Heterocyclic Core : The pyrazine ring in the target compound is electron-deficient compared to pyridine or pyrimidine analogs, which may influence π-π stacking in biological targets .
  • Physical Properties : Analogs with aromatic systems (e.g., benzothiazole in ) exhibit higher melting points due to increased crystallinity.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 5-(6-(Diethylamino)pyrazin-2-yl)-4-methylthiazol-2-amine typically follows a convergent approach involving:

  • Construction of the 4-methylthiazol-2-amine core.
  • Functionalization of the pyrazine ring, specifically introducing the diethylamino substituent at the 6-position.
  • Coupling of the pyrazinyl moiety to the thiazole ring at the 5-position.

This approach leverages classical heterocyclic chemistry, amidation, and cross-coupling techniques.

Preparation of the 4-Methylthiazol-2-amine Core

The thiazole nucleus with a methyl group at the 4-position and an amino group at the 2-position is commonly prepared using the following method:

  • Starting Material: Ethyl 2-aminothiazole-4-carboxylate, which is commercially available.
  • Key Steps:
    • Conversion of the ester to the corresponding carboxylic acid by hydrolysis.
    • Functional group transformations such as amidation or formation of amides via coupling agents.
    • Amination at the 2-position to introduce the amino substituent.

A representative synthesis from the literature describes the preparation of 2-aminothiazole derivatives by condensation of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, followed by hydrazine hydrate treatment to yield 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide intermediates.

Step Reagents/Conditions Yield Notes
Condensation of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH Reflux, EtOH High (not specified) Forms ester intermediate
Reaction with hydrazine hydrate Reflux, EtOH, 6 h 74% Formation of acetohydrazide intermediate
Further transformations (e.g., with carbon disulfide) Basic alcohol solution Not specified Leads to thiazole derivatives

This method provides a robust route to the 4-methylthiazol-2-amine scaffold with good yields and purity.

Functionalization of the Pyrazine Ring

The pyrazine moiety bearing a diethylamino substituent at the 6-position is typically synthesized via:

  • Halogenation or activation of pyrazine at the 6-position.
  • Nucleophilic substitution with diethylamine to introduce the diethylamino group.

In analogous systems, halopyrazines are reacted with secondary amines under reflux conditions in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) to achieve substitution at the desired position.

Step Reagents/Conditions Yield Notes
Halopyrazine intermediate Commercial or synthesized - Starting point for substitution
Reaction with diethylamine DMF or DMA, reflux Moderate to high Nucleophilic aromatic substitution

This step is critical to ensure the correct substitution pattern on the pyrazine ring for subsequent coupling.

Coupling of the Pyrazinyl Group to the Thiazole Core

The key step in the synthesis of this compound is the formation of the bond between the pyrazine and thiazole rings at the 5-position of the thiazole.

  • Methods:
    • Palladium-catalyzed cross-coupling reactions such as Stille or Suzuki coupling are employed.
    • Use of organostannane or boronic acid derivatives of the pyrazine ring.
    • The thiazole ring is functionalized with a suitable leaving group (e.g., halide) at the 5-position.

A reported example includes alkylation or arylation of aminothiazole derivatives with tributylstannyl-substituted pyridine analogs under Stille coupling conditions to afford the coupled product in good yield.

Step Reagents/Conditions Yield Notes
Preparation of halogenated thiazole Halogenation reagents, controlled conditions Moderate Prepares coupling site
Stille coupling with tributylstannyl-pyrazine derivative Pd catalyst, reflux, inert atmosphere Moderate to good (up to ~49%) Forms C-C bond between rings

This methodology allows for selective and efficient coupling, preserving sensitive functional groups such as amino substituents.

Amination of the Thiazole Ring

The introduction of the amino group at the 2-position of the thiazole ring can be achieved by:

  • Direct amination of halogenated thiazole intermediates using ammonia or amine sources.
  • Reduction of nitro precursors to amines.
  • Use of palladium-catalyzed amination protocols (e.g., Buchwald-Hartwig amination).

General synthetic procedures for amination involve reaction of brominated thiazole derivatives with secondary amines under mild conditions, followed by purification using chromatography.

Representative Synthetic Procedure Summary Table

Step Starting Material Key Reagents/Conditions Product Yield Reference
1. Thiazole Core Synthesis Ethyl 4-bromo-3-oxopentanoate + thiourea Reflux EtOH, hydrazine hydrate 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide 74%
2. Pyrazine Functionalization Halopyrazine Diethylamine, DMF, reflux 6-(Diethylamino)pyrazine derivative Moderate to high
3. Coupling Halogenated thiazole + tributylstannyl-pyrazine Pd catalyst, Stille coupling 5-(6-(Diethylamino)pyrazin-2-yl)-4-methylthiazole ~49%
4. Amination Brominated thiazole derivative Ammonia or amine, Pd catalyst 4-methylthiazol-2-amine Moderate to high

Research Findings and Optimization Notes

  • Yields and Purity: Yields reported range from moderate (~49%) to good (up to 74%) depending on the step and conditions. Purification is typically achieved by silica gel chromatography using solvent gradients tailored to the polarity of intermediates.
  • Reaction Conditions: Use of polar aprotic solvents such as DMF and DMA is common for nucleophilic substitutions and aminations. Reflux temperatures and inert atmospheres (argon or nitrogen) are employed to optimize coupling reactions.
  • Functional Group Compatibility: The synthetic route preserves sensitive amino groups by performing amination and coupling steps under mild conditions.
  • Alternative Routes: Amidation and ring closure reactions have been explored for related thiazole derivatives, indicating flexibility in synthetic design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(6-(Diethylamino)pyrazin-2-yl)-4-methylthiazol-2-amine
Reactant of Route 2
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5-(6-(Diethylamino)pyrazin-2-yl)-4-methylthiazol-2-amine

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